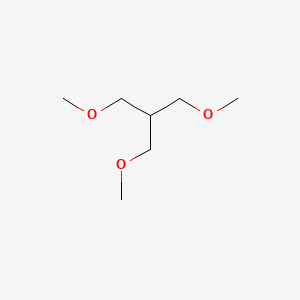
1,3-Dimethoxy-2-(methoxymethyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-2-(methoxymethyl)propane is an organic compound with the molecular formula C7H16O3. It is a colorless liquid that is primarily used in organic synthesis. The compound is characterized by the presence of three methoxy groups attached to a propane backbone, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-2-(methoxymethyl)propane can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alcohol with an alkyl halide in the presence of a strong base. For instance, the reaction between 1,3-dihydroxypropane and methoxymethyl chloride in the presence of sodium hydride can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethoxy-2-(methoxymethyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or alcohols, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-2-(methoxymethyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical agents.
Industry: Acts as a solvent and reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-dimethoxy-2-(methoxymethyl)propane involves its ability to act as a nucleophile in chemical reactions. The methoxy groups can donate electron density, making the compound reactive towards electrophiles. This property is exploited in various synthetic applications to form new carbon-oxygen bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethoxypropane: Similar structure but lacks the methoxymethyl group.
1,2-Dimethoxyethane: Shorter carbon chain and different reactivity.
1,3-Dimethoxy-2,2-bis(methoxymethyl)propane: Contains additional methoxymethyl groups.
Uniqueness
1,3-Dimethoxy-2-(methoxymethyl)propane is unique due to the presence of three methoxy groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of various complex molecules.
Eigenschaften
Molekularformel |
C7H16O3 |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
1,3-dimethoxy-2-(methoxymethyl)propane |
InChI |
InChI=1S/C7H16O3/c1-8-4-7(5-9-2)6-10-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
KPAAHPIAUDLEGF-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(COC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


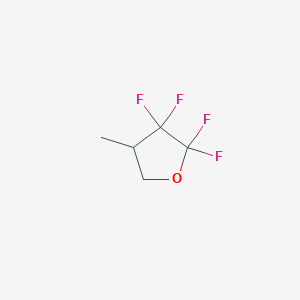
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)
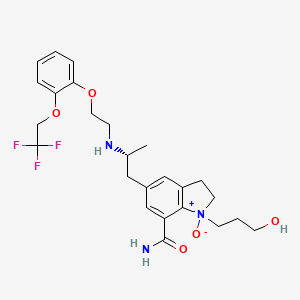
![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)
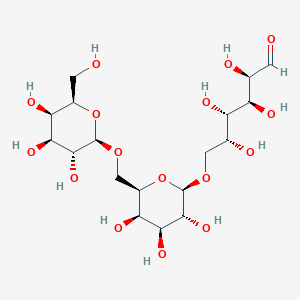
![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)
![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)
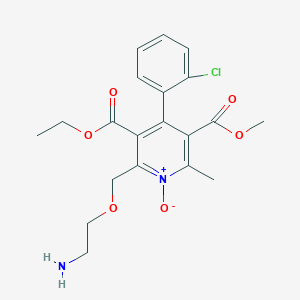
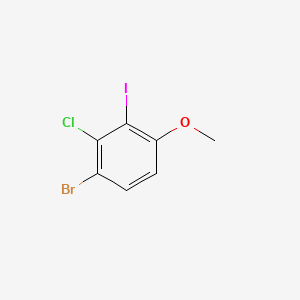
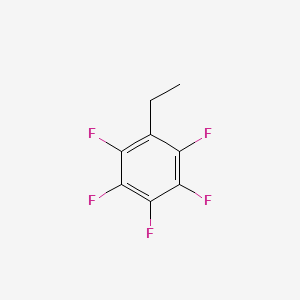
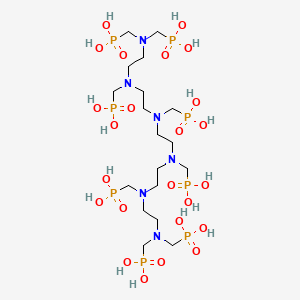
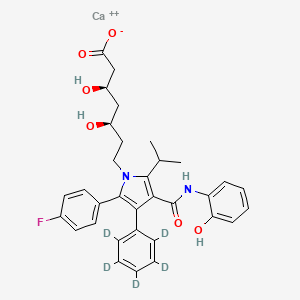
![6-Fluorobenzo[d][1,3]dioxol-4-amine](/img/structure/B13423146.png)
